molecular formula C12H11O4- B12832426 (1S,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate

(1S,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate

Cat. No.: B12832426
M. Wt: 219.21 g/mol
InChI Key: PVARIGOXRLDYSP-UWVGGRQHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate is a cyclopropane derivative with a benzyloxycarbonyl group attached to the second carbon and a carboxylate group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by the introduction of the benzyloxycarbonyl group. One common method involves the reaction of cyclopropanecarboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

(1S,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of metabolic processes or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylate derivatives: Compounds with similar cyclopropane structures but different substituents.

    Benzyloxycarbonyl derivatives: Compounds with the benzyloxycarbonyl group attached to different molecular frameworks.

Uniqueness

(1S,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H11O4-

Molecular Weight

219.21 g/mol

IUPAC Name

(1S,2S)-2-phenylmethoxycarbonylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/p-1/t9-,10-/m0/s1

InChI Key

PVARIGOXRLDYSP-UWVGGRQHSA-M

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.